molecular formula C12H16O3 B1211814 gamma-Asarone CAS No. 5353-15-1

gamma-Asarone

Cat. No. B1211814
CAS RN: 5353-15-1
M. Wt: 208.25 g/mol
InChI Key: AUNAUZZQBAIQFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of gamma-Asarone and related compounds involves various methodologies, including green synthesis approaches. Dutta et al. (2019) discuss the synthesis of gamma-valerolactone (GVL), a related compound, using non-noble metal catalysts as a more sustainable route, highlighting the importance of catalyst characteristics in promoting the conversion processes (Dutta et al., 2019).

Molecular Structure Analysis

Understanding the molecular structure of gamma-Asarone is crucial for its application and synthesis. Flores-Rojas et al. (2020) provide insights into the synthesis of organic nanoparticles through gamma-irradiation, which can alter the molecular structure and enhance properties for specific applications (Flores-Rojas et al., 2020).

Chemical Reactions and Properties

The chemical reactions involving gamma-Asarone are influenced by its structure and reactivity. Popova et al. (2019) review the reactivity of aurones, compounds related to gamma-Asarone, detailing reactions involving electrophiles, nucleophiles, and reduction reactions, which are crucial for understanding the chemical properties and potential applications of gamma-Asarone (Popova et al., 2019).

Physical Properties Analysis

The physical properties of gamma-Asarone, including its solubility, melting point, and boiling point, are essential for its application in various fields. Das et al. (2019) discuss the properties of Acorus calamus (Asarone) for chemoprevention, providing insights into its physical characteristics and their implications for therapeutic applications (Das et al., 2019).

Chemical Properties Analysis

The chemical properties of gamma-Asarone, such as its reactivity, stability, and interaction with other compounds, are critical for its utility in various applications. Trueba and Trasatti (2005) discuss γ-Alumina as a support for catalysts, which could be relevant for understanding the catalytic applications and chemical stability of gamma-Asarone-related compounds (Trueba & Trasatti, 2005).

Scientific Research Applications

Neuroprotective and Antiepileptic Effects

Gamma-Asarone, a component of the Acorus species, has been researched for its neuroprotective and antiepileptic properties. Studies have shown that it can improve cognitive function in aged rats by alleviating neuronal excitotoxicity through GABA receptors, which could be beneficial in treating Alzheimer's disease (AD) and other forms of dementia (Chen et al., 2019). Additionally, it has been found to be effective in various animal models of seizures, suggesting potential as an antiepileptic agent. For example, α-asarone demonstrated effectiveness in reducing epileptic activity in mice through the activation of GABA(A) receptors (Huang et al., 2013).

Antioxidant Properties

Research has also highlighted the antioxidant properties of Gamma-Asarone. For instance, α-asarone exhibited antioxidant activities in various regions of the rat brain, suggesting its potential in counteracting neurodegenerative processes (Manikandan & Devi, 2005). These properties are significant considering the role of oxidative stress in the development of neurodegenerative diseases.

Potential in Treating Alzheimer's Disease

Gamma-Asarone has shown promise in the treatment of Alzheimer's Disease (AD). It improved cognitive function and decreased Aβ42 and p-tau levels in transgenic mice, indicating its therapeutic effect on AD-related symptoms (Zeng et al., 2021). This suggests Gamma-Asarone could be a potential treatment option for AD.

Radioprotective and Anticancer Effects

Gamma-Asarone also shows radioprotective properties, as seen in studies where it prevented genotoxicity and hematopoietic injury in mice exposed to γ-radiation (Sandeep & Nair, 2011). Moreover, it has been researched for its anticancer effects, particularly in the context of glioblastoma, where β-asarone exhibited cytotoxicity against human glioblastoma U251 cells (Qi et al., 2015).

Applications in Metabolic Disorders

Gamma-Asarone has potential in the treatment of metabolic disorders. A study demonstrated its ability to inhibit adipogenesis and stimulate lipolysis in 3T3-L1 adipocytes, indicating its potential role in managing obesity and related conditions (Lee et al., 2010).

properties

IUPAC Name

1,2,4-trimethoxy-5-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-5-6-9-7-11(14-3)12(15-4)8-10(9)13-2/h5,7-8H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNAUZZQBAIQFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CC=C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10201743
Record name Benzene, 1,2,4-trimethoxy-5-(2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name gamma-Asarone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029872
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

gamma-Asarone

CAS RN

5353-15-1
Record name γ-Asarone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5353-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name gamma-Asarone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005353151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,2,4-trimethoxy-5-(2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GAMMA-ASARONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4G4B8R48N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name gamma-Asarone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029872
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

25 °C
Record name gamma-Asarone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029872
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
92
Citations
G Zhao, Y Ma, X Wang, W Li, Y Chen, W Li… - Journal of Agricultural …, 2022 - ACS Publications
α-Asarone (αA) and β-asarone (βA) are often used as flavoring agents for alcoholic beverages and food supplements. They possess a double bond in the side chain with different …
Number of citations: 3 pubs.acs.org
RR Vargas, VL Pardini, H Viertler - Tetrahedron letters, 1989 - the-hive.archive.erowid.org
… I've seen several alfa/beta and gamma-asarone synthesis procedures. There even is a procedure involving Elbs persulfate oxidation, but the yields are less then 10%. …
Number of citations: 21 the-hive.archive.erowid.org
RR Vargas - Tetrahedron Letters, 1989 - thevespiary.org
… I've seen several alfa/beta and gamma-asarone synthesis procedures. There even is a procedure involving Elbs persulfate oxidation, but the yields are less then 10%. …
Number of citations: 0 www.thevespiary.org
DB Saxena - chemistry.mdma.ch
Exposure of beta-cis-asarone (1) as neat oil to sunlight for a month gives five photoproducts characterised as beta-trans-asarone (2),(E)-(3)-and (Z)-(4)-3-(2, 4, 5-trimethoxyphenyl)-…
Number of citations: 2 chemistry.mdma.ch
S Wang - 1990 - search.proquest.com
… Furthermore, both the 1,2- and 1,4-addition products can be converted to $\gamma$-Asarone under acid catalysis. The anodic oxidation of 3,4-dimethoxyallylbenzene under non-basic …
Number of citations: 2 search.proquest.com
RR Vargas - Tetrahedron Letters, 1989 - chemistry.mdma.ch
… I've seen several alfa/beta and gamma-asarone synthesis procedures. There even is a procedure involving Elbs persulfate oxidation, but the yields are less then 10%. …
Number of citations: 2 chemistry.mdma.ch
TTN Bich - UED Journal of Social Sciences, Humanities and …, 2017 - jshe.vn
… tử chiếm hàm lượng cao nhất là Gamma-Asarone (35,12%), … 2 cấu tử mới có hàm lượng cao là Gamma-Asarone (35,12%) và … hàm lượng cao nhất Gamma-Asarone là allylbenzene của …
Number of citations: 2 jshe.vn
FZ Liu, Q Zhao, S Liu, Y Xu, D Zhou, Y Gao… - Evidence-Based …, 2020 - hindawi.com
… -1-methanol-α,α,4-trimethyl,acetate, cis,cis,cis-7,10,13-hexadecatrienal, hydroxyacoronene, nerolidol, galgravin, veraguensin, 2′-o-methyl isoliquiritigenin, gammaasarone, and alpha-…
Number of citations: 9 www.hindawi.com
G Ni, DQ Yu - Zhongguo Zhong Yao Za Zhi= Zhongguo Zhongyao …, 2013 - europepmc.org
Fifteen compounds were isolated from the rhizomes of Acorus tatarinowii by means of various chromatographic techniques such as silica gel, ODS, Sephadex LH-20 and preparative …
Number of citations: 10 europepmc.org
G Gudi, A Krahmer, H Kruger, L Hennig, H Schulz - 2014
Number of citations: 0

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